Harpagoside

Content Navigation

Botanical extract variability (0.5-3% harpagoside) undermines HPLC calibration and COX-2 assay reproducibility. Harpagoside (CAS 19210-12-9) provides a matrix-free, high-purity reference standard. - Enables precise quantification per European Pharmacopoeia (≥1.2% harpagoside). - Demonstrates superior COX-2 binding affinity (-9.13 kcal/mol) vs. aglycone harpagide. - Consistent for β-glucosidase-mediated metabolic hydrolysis models. Sourced for immediate global shipment.

CAS Number

Product Name

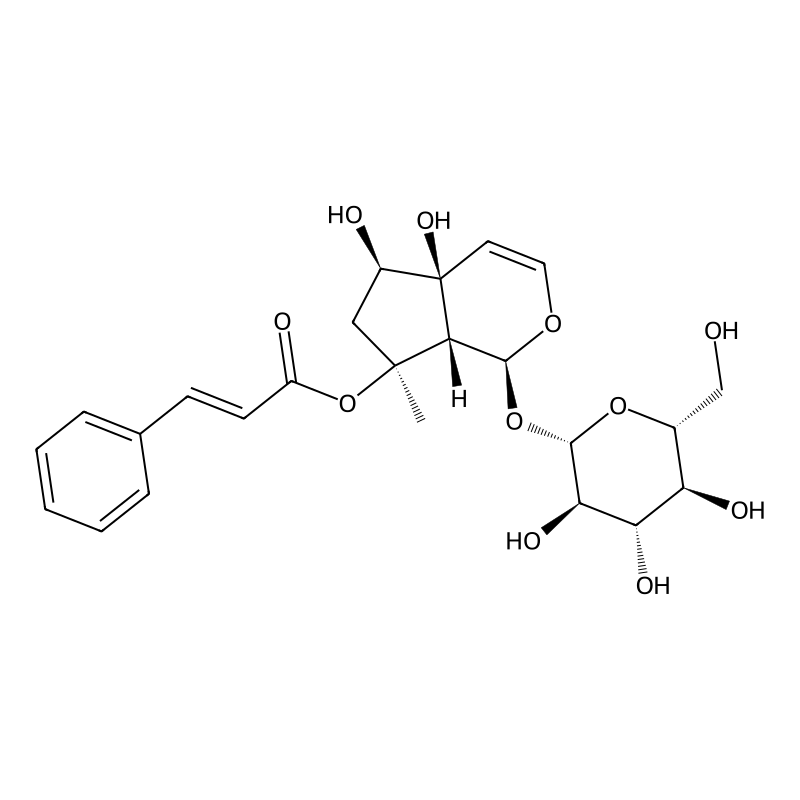

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Harpagoside is a prominent cinnamoylated iridoid glycoside and the primary bioactive marker compound isolated from the roots of Harpagophytum procumbens (Devil's Claw). In industrial and laboratory procurement, it is predominantly utilized as a highly purified primary reference standard for pharmacopoeial compliance and as a targeted molecular probe in anti-inflammatory research. Structurally characterized by a cyclopentapyran ring system conjugated with a cinnamic acid ester, harpagoside serves as a prodrug-like precursor that undergoes specific enzymatic hydrolysis (via beta-glucosidase) to exert its pharmacological effects. Its procurement is driven by the strict regulatory requirements for botanical standardization and the need for a reproducible, matrix-free baseline in cyclooxygenase-2 (COX-2) and cytokine inhibition assays [1].

Research Fit

Substituting pure harpagoside with crude Harpagophytum extracts or related iridoid aglycones (such as harpagide) compromises both analytical integrity and experimental reproducibility. In quality control workflows, crude extracts are highly variable (ranging from 0.5% to over 3% harpagoside content) and contain interfering matrix components, making them fundamentally incapable of serving as primary calibration standards for HPLC or qNMR [1]. In pharmacological and in vitro assays, utilizing whole extracts introduces confounding synergistic or antagonistic effects from secondary metabolites like 8-O-p-coumaroylharpagide and verbascoside. Furthermore, substituting harpagoside with its aglycone, harpagide, drastically alters receptor binding thermodynamics; the absence of the cinnamoyl moiety significantly reduces the molecule's binding affinity to key inflammatory enzymes like COX-2, rendering the aglycone an inadequate substitute for targeted mechanism-of-action studies [2].

Mismatch Risk

References

- [1] Mncwangi, N., et al. 'From Bush Medicine to Modern Phytopharmaceutical: A Bibliographic Review of Devil's Claw (Harpagophytum spp.).' Molecules, 2021.

- [2] Gqaza, B. M., et al. 'The Fight against Infection and Pain: Devil's Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011–2022.' Molecules, 2022.

Pharmacopoeial Standardization and HPLC Calibration Baseline

The European Pharmacopoeia (Ph. Eur.) mandates a strict minimum threshold of 1.2% w/w harpagoside for medicinal-grade Harpagophytum root. Pure harpagoside (≥98% purity) is required as the primary reference standard to calibrate HPLC-DAD instruments for this quantification. Crude extracts cannot self-calibrate due to variable baseline concentrations and matrix interference [1].

| Evidence Dimension | Analytical calibration suitability |

| Target Compound Data | Pure Harpagoside (≥98% HPLC): provides absolute baseline for quantification |

| Comparator Or Baseline | Crude botanical extract: highly variable baseline (0.5% - 3.0% content) |

| Quantified Difference | Pure standard enables exact quantification to meet the mandatory 1.2% w/w regulatory threshold. |

| Conditions | HPLC-DAD or qNMR analytical workflows per Ph. Eur. guidelines |

Procurement of the pure analytical standard is a strict regulatory requirement for the QA/QC batch release of commercial botanical extracts.

Target Binding Affinity and COX-2 Specificity

The structural presence of the cinnamoyl group in harpagoside is critical for its interaction with inflammatory enzymes. Molecular docking studies demonstrate that harpagoside exhibits a significantly stronger binding affinity to the COX-2 active domain, with an estimated binding energy of -9.13 kcal/mol, compared to its aglycone counterpart, harpagide, which only achieves -5.53 kcal/mol [1].

| Evidence Dimension | COX-2 binding energy (thermodynamic affinity) |

| Target Compound Data | Harpagoside: -9.13 kcal/mol |

| Comparator Or Baseline | Harpagide (aglycone): -5.53 kcal/mol |

| Quantified Difference | Harpagoside demonstrates a 3.6 kcal/mol stronger binding affinity to COX-2 than harpagide. |

| Conditions | Computer-assisted drug design and molecular docking models |

Justifies the selection of harpagoside over simpler iridoid aglycones for targeted mechanism-of-action studies focused on COX-2 selective inhibition.

Reproducible In Vitro Cytokine Suppression

In controlled in vitro environments, pure harpagoside provides reproducible suppression of pro-inflammatory cytokines without the cytotoxic or confounding variables of crude mixtures. In LPS-stimulated monocytic THP-1 cells, pure harpagoside dose-dependently inhibits the secretion of TNF-α, IL-6, and IL-8 at non-cytotoxic concentrations ranging from 50 to 250 μg/mL [1].

| Evidence Dimension | Cytokine (TNF-α, IL-6, IL-8) suppression |

| Target Compound Data | Pure Harpagoside: Dose-dependent inhibition at 50–250 μg/mL |

| Comparator Or Baseline | LPS-stimulated baseline (no inhibitor) |

| Quantified Difference | Significant, targeted reduction of cytokine expression at defined non-cytotoxic concentrations. |

| Conditions | PMA-differentiated monocytic THP-1 cells treated with LPS |

Procuring the pure isolate ensures reproducible immune-modulatory assay results, eliminating the batch-to-batch variability inherent to whole plant extracts.

Pharmacopoeial QA/QC and Batch Standardization

Harpagoside is indispensable as a primary analytical reference standard for HPLC-DAD and LC-MS quantification. It is procured by quality control laboratories to certify that commercial Devil's Claw root extracts meet the strict European Pharmacopoeia compliance threshold of at least 1.2% w/w harpagoside[1].

COX-2 Inhibition and Anti-Inflammatory Assay Development

Due to its superior binding affinity (-9.13 kcal/mol) compared to its aglycone, pure harpagoside is the preferred bioactive probe for in vitro models evaluating targeted cyclooxygenase-2 (COX-2) inhibition and the downstream suppression of pro-inflammatory cytokines like TNF-α and IL-6 [2].

Prodrug and Enzymatic Hydrolysis Pathway Research

Harpagoside is utilized in metabolic and pharmacokinetic studies to model the beta-glucosidase-mediated hydrolysis of complex iridoid glycosides. Researchers procure the intact molecule to study its transformation into active aglycone forms (e.g., H-harpagide and cinnamic acid) within simulated gastrointestinal environments [3].

Application Fit Matrix

References

- [1] Mncwangi, N., et al. 'From Bush Medicine to Modern Phytopharmaceutical: A Bibliographic Review of Devil's Claw (Harpagophytum spp.).' Molecules, 2021.

- [2] Gqaza, B. M., et al. 'The Fight against Infection and Pain: Devil's Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011–2022.' Molecules, 2022.

- [3] Viljoen, A., et al. 'Anti-Inflammatory Iridoids of Botanical Origin.' Current Medicinal Chemistry, 2011.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 42 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 40 of 42 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Explore Compound Types